Ethyl 3-bromobutyrate

Description

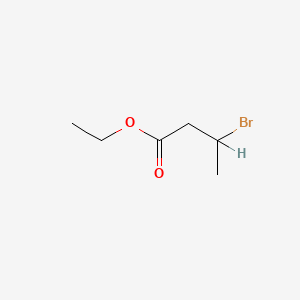

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXQLUFLTHEZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883499 | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-49-2 | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-bromobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-bromobutyrate molecular formula and weight

An In-depth Technical Guide to Ethyl 3-bromobutyrate: Synthesis, Applications, and Core Principles for Drug Development

Introduction

This compound, systematically known as ethyl 3-bromobutanoate, is a halogenated ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a bifunctional molecule, it incorporates both an electrophilic carbon center attached to the bromine atom and an ester moiety, making it a versatile building block for introducing the 1-ethoxycarbonyl-2-propyl fragment into a variety of molecular scaffolds. Its utility is particularly pronounced in the synthesis of complex pharmaceutical intermediates and agrochemicals where precise stereochemical control and functional group tolerance are paramount. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and safe handling, with a focus on its practical application for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction monitoring, and product characterization.

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂[1][2] |

| Molecular Weight | 195.05 g/mol [1][2][3] |

| IUPAC Name | ethyl 3-bromobutanoate[2] |

| CAS Number | 7425-49-2[1][2] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 80-82 °C / 10 mmHg |

| Density | ~1.36 g/mL at 25 °C |

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods. Reference spectra are available in public databases, providing a benchmark for synthesized materials.[4]

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), a doublet for the methyl group adjacent to the bromine-bearing carbon, a multiplet for the methine proton (CH-Br), and a doublet of doublets for the diastereotopic methylene protons (CH₂).

-

¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the three carbons of the butyrate backbone.

-

Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.

Synthesis and Purification

A common and reliable method for synthesizing this compound is the acid-catalyzed esterification of 3-bromobutyric acid with ethanol. This method, known as Fischer esterification, is a robust and scalable process.

Expert Rationale for Experimental Choices

The reaction is an equilibrium process. To drive the reaction towards the product (the ester), Le Châtelier's principle is applied. This is achieved by either using a large excess of one reactant (typically the more economical one, ethanol) or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobutyric acid (1.0 eq).

-

Reagent Addition: Add a significant excess of absolute ethanol (5-10 eq) to serve as both the reactant and the solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reaction volume).

-

Reaction Execution: Heat the mixture to reflux and maintain the temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.

-

Workup and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical to neutralize the acidic catalyst and any unreacted 3-bromobutyric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound.

The following diagram illustrates the general workflow for this synthesis.

Applications in Research and Drug Development

This compound is a valuable intermediate due to its ability to act as an alkylating agent. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in molecular construction.

Role as a Versatile Building Block

In drug development, this reagent is used to introduce specific side chains that can modulate a drug candidate's pharmacological properties, such as binding affinity, selectivity, or metabolic stability. Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals. For instance, related bromobutyrate esters are key intermediates in the production of anticonvulsants, anti-inflammatory agents, and herbicides.[5][6]

The general reactivity is illustrated in the scheme below, where a generic nucleophile (Nu⁻) displaces the bromide ion in an Sₙ2 reaction.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance and requires stringent safety protocols.

-

Hazards: The compound is often listed as a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[8] Vapors may be harmful if inhaled.

-

Handling: All manipulations should be performed inside a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.[9][10] Use spark-proof tools and work away from sources of ignition, as it may be flammable.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10] If inhaled, move the individual to fresh air.[9]

References

- 1. chemscene.com [chemscene.com]

- 2. Butanoic acid, 3-bromo-, ethyl ester | C6H11BrO2 | CID 95424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7425-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

Ethyl 3-bromobutyrate physical and chemical properties

An In-depth Technical Guide to Ethyl 3-bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional reagent of significant interest in the fields of organic synthesis and pharmaceutical development. Possessing both an electrophilic bromine center and an ester moiety, it serves as a valuable building block for the introduction of a four-carbon chain into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its characteristic spectroscopic signatures, established synthetic protocols, key reactive principles, and critical safety and handling procedures. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required for the effective and safe utilization of this compound in a laboratory setting.

Core Physicochemical Properties

This compound is a liquid at room temperature, typically appearing colorless.[1] Its fundamental properties are crucial for planning reactions, purification procedures, and for ensuring appropriate storage conditions. The key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.05 g/mol | [2] |

| CAS Number | 7425-49-2 | [1][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 173-184 °C at 760 mmHg | [3][4] |

| Density | ~1.31 g/cm³ | [3] |

| Refractive Index (n²⁰/D) | ~1.455 | [4] |

| Flash Point | 90.3 °C | [4] |

| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water.[5] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. The data provides a molecular fingerprint essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the butyrate backbone. The proton on the bromine-bearing carbon (-CHBr-) and the adjacent methyl and methylene groups will show distinct splitting patterns and chemical shifts.[6]

-

¹³C NMR: The carbon spectrum will show six unique carbon signals, including the carbonyl carbon of the ester group at the most downfield position, the carbon atom bonded to bromine, and the four other distinct carbons of the ethyl and butyrate fragments.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. A strong, sharp absorption band is expected around 1700-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester group.[7] Additionally, C-O and C-Br stretching vibrations will be present at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.[6][7]

Synthesis and Reactivity

Synthesis

While various synthetic routes exist for haloalkanes, a common laboratory-scale preparation for analogous bromoesters involves the esterification of the corresponding brominated carboxylic acid.

Protocol: Fischer Esterification of 3-Bromobutyric Acid

This protocol is a representative method for the synthesis of this compound from 3-bromobutyric acid and ethanol, utilizing an acid catalyst.

Materials:

-

3-Bromobutyric acid

-

Absolute Ethanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromobutyric acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the moles of carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the excess ethanol under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The utility of this compound in organic synthesis stems from its bifunctional nature. The secondary bromide is a good leaving group, making the C-3 position susceptible to nucleophilic attack. This reactivity is central to its application as a synthetic intermediate.

Nucleophilic Substitution: This is the primary mode of reactivity. A wide range of nucleophiles (e.g., amines, thiolates, carbanions) can displace the bromide to form new carbon-carbon or carbon-heteroatom bonds. This makes it an invaluable building block for creating more complex molecules.[8]

Applications in Drug Development:

-

Heterocycle Synthesis: It is a key precursor for synthesizing substituted pyrrolidines and other nitrogen-containing heterocycles, which are common scaffolds in many pharmaceutical compounds.[8]

-

GABA Analogues: The butyrate backbone is useful for the synthesis of analogues of gamma-aminobutyric acid (GABA), an important neurotransmitter.[8]

-

General Organic Synthesis: It serves as a versatile intermediate for introducing a four-carbon chain with a modifiable ester handle, which can be later hydrolyzed, reduced, or transesterified.[5][8]

Caption: Reactivity and applications of this compound.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][9] Some sources for similar bromoesters indicate they can cause severe skin burns and eye damage and are lachrymators (substances that cause tearing).[10][11]

-

Physical Hazards: It is a combustible liquid with a flash point of 90.3 °C.[4][12]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[9][10]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for splash protection.[9][10]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[9][10] Use non-sparking tools.[11]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[10]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[9][11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical assistance.[10]

Caption: Safe handling and storage workflow for this compound.

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in synthetic chemistry, particularly for the construction of pharmaceutically relevant scaffolds. Its bifunctional nature allows for straightforward nucleophilic substitution reactions, enabling the introduction of a four-carbon chain into target molecules. A thorough understanding of its physicochemical properties, reactivity, and, most importantly, its associated hazards is paramount for its safe and effective use in research and development. Adherence to rigorous safety protocols is not merely recommended but essential when working with this compound.

References

- 1. Ethyl 3-bromobutanoate | CymitQuimica [cymitquimica.com]

- 2. Butanoic acid, 3-bromo-, ethyl ester | C6H11BrO2 | CID 95424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7425-49-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. youtube.com [youtube.com]

- 8. Ethyl 4-bromobutyrate | Alkylating Reagent | RUO [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Ethyl 3-Bromobutanoate for Advanced Synthesis Applications

Executive Summary: Ethyl 3-bromobutanoate, a halogenated ester, is a versatile chemical intermediate of significant interest to researchers and process chemists in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both an electrophilic bromine center and an ester moiety, allows for its strategic incorporation into complex molecular architectures. This guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust synthetic protocol, grounded in mechanistic principles, and explores its reactivity and broad utility as a building block in the development of pharmaceutically relevant compounds.

Nomenclature and Structure

The compound is systematically named according to IUPAC nomenclature as ethyl 3-bromobutanoate .[1] It is also commonly referred to by several synonyms, including ethyl 3-bromobutyrate, β-bromobutyric acid ethyl ester, and 3-bromobutanoic acid ethyl ester.[2] Its unique identity is cataloged under CAS Number 7425-49-2.[3]

-

SMILES: CCOC(=O)CC(C)Br[1]

Structural Representation

The structure features a four-carbon butanoate chain with a bromine atom at the C-3 (or β) position and an ethyl ester functional group.

Caption: 2D structure of ethyl 3-bromobutanoate.

Physicochemical Data Summary

The physical properties of ethyl 3-bromobutanoate are essential for its handling, purification, and use in reactions.

| Property | Value | Source(s) |

| Molecular Weight | 195.05 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | ~1.31 g/cm³ | Commercial catalogs |

| Boiling Point | 173-184 °C / 760 mmHg | Commercial catalogs |

| Refractive Index (n20/D) | ~1.455 | Commercial catalogs |

| Purity | Typically ≥95% | [3] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of ethyl 3-bromobutanoate. The key features are summarized below.

| Technique | Expected Features |

| ¹H NMR | δ ~4.3 ppm (m, 1H): CH proton at C-3, deshielded by the adjacent bromine. δ ~4.2 ppm (q, 2H): CH₂ protons of the ethyl ester, deshielded by the adjacent oxygen. δ ~2.8 ppm (d, 2H): CH₂ protons at C-2, adjacent to the carbonyl group. δ ~1.7 ppm (d, 3H): CH₃ protons at C-4. δ ~1.3 ppm (t, 3H): CH₃ protons of the ethyl ester. |

| ¹³C NMR | δ ~170 ppm: Carbonyl carbon (C=O) of the ester. δ ~61 ppm: O-CH₂ carbon of the ethyl ester. δ ~48 ppm: CH₂ carbon at C-2. δ ~45 ppm: CH-Br carbon at C-3. δ ~23 ppm: CH₃ carbon at C-4. δ ~14 ppm: CH₃ carbon of the ethyl ester. |

| IR (Infrared) | ~1735 cm⁻¹: Strong C=O stretch, characteristic of an aliphatic ester. ~1180 cm⁻¹: C-O stretch. ~2980 cm⁻¹: C-H stretches (sp³). |

| Mass Spec (MS) | m/z 194/196: Molecular ion peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary based on solvent and instrument. PubChem provides links to experimental spectra for reference.[1]

Synthesis and Purification

The most direct and regioselective synthesis of ethyl 3-bromobutanoate is the electrophilic addition of hydrogen bromide (HBr) to ethyl (E)-but-2-enoate (ethyl crotonate).

Mechanistic Rationale: The Importance of Non-Radical Conditions

The addition of HBr to an alkene can proceed via two distinct mechanisms, leading to different constitutional isomers. Understanding this dichotomy is paramount for ensuring the synthesis of the desired 3-bromo product.

-

Electrophilic Addition (Markovnikov's Rule): In the absence of radical initiators, HBr adds via an ionic mechanism. The alkene's π-bond acts as a nucleophile, attacking the proton of HBr. This protonation occurs at the less substituted carbon (C-2) to generate the more stable secondary carbocation at C-3. Subsequent attack by the bromide ion (Br⁻) on this carbocation yields the target molecule, ethyl 3-bromobutanoate.[4] This is the desired pathway.

-

Free-Radical Addition (Anti-Markovnikov): In the presence of peroxides (ROOR), heat, or UV light, the reaction proceeds via a free-radical chain mechanism.[5][6][7] A bromine radical (Br•), generated during the initiation phase, adds to the alkene. This addition occurs at the less substituted carbon (C-2) to form the more stable secondary carbon radical at C-3. This intermediate then abstracts a hydrogen atom from HBr to yield ethyl 2-bromobutanoate, the anti-Markovnikov product.[7]

Caption: Experimental workflow for the synthesis of ethyl 3-bromobutanoate.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

-

Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet.

-

Charging the Reactor: Charge the flask with ethyl (E)-but-2-enoate (1.0 eq) and anhydrous dichloromethane (DCM) to create a ~0.5 M solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

HBr Addition: Slowly bubble anhydrous hydrogen bromide gas through the solution. The reaction is exothermic; maintain the temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Once complete, stop the HBr flow and slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess HBr.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with additional portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield ethyl 3-bromobutanoate as a colorless liquid.

Chemical Reactivity and Synthetic Utility

Ethyl 3-bromobutanoate is a valuable electrophilic building block. Its reactivity is dominated by the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Substitution (Sₙ2)

The primary application of this reagent involves the displacement of the bromide leaving group by a wide range of nucleophiles. The bromine atom is on a secondary carbon, so Sₙ2 reactions are feasible, though they may be slower than with primary halides.

-

Common Nucleophiles: Amines, azides, cyanides, thiolates, and stabilized carbanions (e.g., malonate esters) can all be used to form new carbon-nitrogen, carbon-carbon, or carbon-sulfur bonds.

-

Competing Pathway: Under strongly basic or sterically hindered conditions, E2 elimination can compete with substitution, leading to the formation of ethyl crotonate. The choice of a non-hindered, soft nucleophile and milder reaction conditions can favor the desired substitution product.

Caption: Generalized Sₙ2 reaction mechanism with ethyl 3-bromobutanoate.

Applications in Drug Discovery and Development

Halogenated esters are crucial intermediates in pharmaceutical synthesis. While specific examples citing ethyl 3-bromobutanoate can be proprietary, the utility of its isomers, ethyl 2- and 4-bromobutyrate, provides a clear indication of its synthetic potential as a key building block.

-

Introduction of Side Chains: These reagents are frequently used to alkylate larger core structures, introducing a four-carbon chain that can be further modified. This is essential for modulating a drug candidate's solubility, lipophilicity, and binding affinity.

-

Synthesis of Heterocycles: The related ethyl 4-bromobutyrate is a workhorse for synthesizing nitrogen-containing heterocycles like pyrrolidines and benzazepines through intramolecular cyclization after initial alkylation of an amine.[8][9]

-

Access to Key Pharmacophores: Ethyl 4-bromobutyrate is a documented intermediate in the synthesis of anticonvulsant drugs like levetiracetam and brivaracetam, as well as anti-inflammatory agents.[10] It is also used to prepare haptens for developing enzyme-linked immunosorbent assays (ELISAs), a critical tool in drug development and monitoring.[11][12] By analogy, ethyl 3-bromobutanoate provides access to a different, yet equally valuable, substitution pattern for creating novel analogues and scaffolds.

Safety and Handling

Ethyl 3-bromobutanoate is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Handle only in a well-ventilated chemical fume hood. Wear protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

- 1. Butanoic acid, 3-bromo-, ethyl ester | C6H11BrO2 | CID 95424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-bromobutanoate | CymitQuimica [cymitquimica.com]

- 3. 10-233585 - ethyl-3-bromobutanoate | 7425-49-2 [cymitquimica.com]

- 4. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl 4-bromobutyrate | Alkylating Reagent | RUO [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-ブロモ酪酸エチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-bromobutyrate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-bromobutyrate, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on interpreting it with the expert insights necessary for unambiguous structural confirmation and purity assessment.

Introduction: The Chemical Identity of this compound

This compound, with the chemical formula C₆H₁₁BrO₂, is a chiral haloester of significant interest in the synthesis of various pharmaceutical and fine chemical products.[1][2] Its structure, featuring a stereocenter at the C3 position, makes the precise and accurate characterization of this molecule paramount for ensuring the desired stereochemical outcome in subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment.

This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the experimental setups and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3] The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters: Standard acquisition parameters for ¹H NMR are typically sufficient. This includes a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[3]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ha (CH₃-CHBr) | ~1.8 | Doublet (d) | 3H | ~6.8 |

| Hb (CHBr) | ~4.3 | Sextet or multiplet (m) | 1H | ~6.8 |

| Hc (CH₂-COO) | ~2.8 | Doublet of doublets (dd) | 2H | |

| Hd (O-CH₂-CH₃) | ~4.1 | Quartet (q) | 2H | ~7.1 |

| He (O-CH₂-CH₃) | ~1.2 | Triplet (t) | 3H | ~7.1 |

Data is compiled from typical values and should be confirmed with experimental data.

Causality Behind the Spectral Features:

-

Chemical Shift: The electron-withdrawing bromine atom and the ester carbonyl group significantly influence the chemical shifts. The proton on the carbon bearing the bromine (Hb) is shifted downfield to around 4.3 ppm. The protons of the ethyl group are also deshielded by the adjacent oxygen atom.

-

Multiplicity (Spin-Spin Coupling): The splitting pattern of each signal is a direct consequence of the number of neighboring protons. For example, the methyl protons (Ha) are split into a doublet by the single adjacent methine proton (Hb). The methine proton (Hb) is in turn split by both the methyl protons (Ha) and the methylene protons (Hc), resulting in a more complex multiplet.

-

Integration: The area under each peak is proportional to the number of protons it represents, confirming the assignment of each signal.

Visualization of ¹H NMR Assignments

Caption: Molecular structure of this compound with ¹H NMR assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Acquisition Parameters: ¹³C NMR experiments typically require a larger number of scans and may employ techniques like proton decoupling to simplify the spectrum and enhance sensitivity.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals, one for each unique carbon atom.

| Assignment | Chemical Shift (δ, ppm) |

| C1 (CH₃-CHBr) | ~22 |

| C2 (CHBr) | ~45 |

| C3 (CH₂-COO) | ~48 |

| C4 (C=O) | ~170 |

| C5 (O-CH₂) | ~61 |

| C6 (O-CH₂-CH₃) | ~14 |

Data is compiled from typical values and should be confirmed with experimental data from sources like SpectraBase.[4]

Causality Behind the Spectral Features:

-

Chemical Shift: The electronegativity of the attached atoms is a primary determinant of the ¹³C chemical shift. The carbonyl carbon (C4) is the most deshielded, appearing far downfield around 170 ppm. The carbon attached to the bromine (C2) is also significantly downfield compared to a standard alkyl carbon. The carbons of the ethyl group (C5 and C6) are in their expected regions for an ethyl ester.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a thin film of the neat liquid between two salt (e.g., NaCl or KBr) plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder is first collected, followed by the spectrum of the sample.[5][6] The software then automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group and the alkyl C-H bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2980-2850 | C-H (sp³) stretching | Medium-Strong |

| ~1735 | C=O (ester) stretching | Strong |

| ~1250-1000 | C-O (ester) stretching | Strong |

| ~700-500 | C-Br stretching | Medium-Weak |

Data is compiled from typical values and should be confirmed with experimental data.

Causality Behind the Spectral Features:

-

C=O Stretch: The most prominent peak in the spectrum will be the strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl group in an ester. Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-H Stretches: The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

-

C-O Stretches: The "fingerprint region" (below 1500 cm⁻¹) will contain strong C-O stretching bands from the ester functionality.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common hard ionization technique that provides extensive fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used to preserve the molecular ion.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.

| m/z | Proposed Fragment | Significance |

| 194/196 | [M]⁺ | Molecular ion peak (presence of both isotopes of Bromine, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) |

| 115 | [M - Br]⁺ | Loss of a bromine radical |

| 73 | [COOC₂H₅]⁺ | Fragment corresponding to the ethyl carboxylate group |

Data is compiled from typical values and should be confirmed with experimental data from sources like PubChem.[2]

Causality Behind the Spectral Features:

-

Molecular Ion: The presence of two molecular ion peaks of nearly equal intensity at m/z 194 and 196 is a definitive indicator of the presence of one bromine atom in the molecule, corresponding to the two stable isotopes ⁷⁹Br and ⁸¹Br.

-

Fragmentation Pattern: The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral fragments. The loss of the bromine atom is a common fragmentation pathway for alkyl bromides. The formation of the ethyl carboxylate fragment is also a characteristic cleavage for ethyl esters.

Visualization of Mass Spectrometry Fragmentation

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Safety Considerations

This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[7][8] Always consult the Safety Data Sheet (SDS) before handling this compound.[7][8] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[9][10] Work should be conducted in a well-ventilated fume hood.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and connectivity. The IR spectrum confirms the presence of the key ester functional group. Finally, mass spectrometry provides the exact molecular weight and characteristic fragmentation patterns, including the isotopic signature of the bromine atom. A thorough understanding and expert interpretation of this collective data are essential for ensuring the quality and identity of this compound in research and development settings.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Butanoic acid, 3-bromo-, ethyl ester | C6H11BrO2 | CID 95424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. cbic.yale.edu [cbic.yale.edu]

- 6. mse.iastate.edu [mse.iastate.edu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 10. ehs.uci.edu [ehs.uci.edu]

Navigating the Safe Handling of Ethyl 3-bromobutyrate: A Technical Guide for Laboratory Professionals

An In-depth Examination of Safety Protocols, Hazard Mitigation, and Emergency Procedures for Researchers and Drug Development Professionals.

Introduction

Ethyl 3-bromobutyrate is a valuable reagent in organic synthesis, frequently employed as an intermediate in the production of pharmaceuticals and other specialty chemicals. Its utility, however, is matched by a distinct hazard profile that necessitates a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the health and safety considerations associated with this compound, offering field-proven insights and actionable procedures to ensure the well-being of laboratory personnel and the integrity of research. The causality behind each recommendation is explained to foster a culture of safety-conscious decision-making.

Hazard Identification and Classification

This compound is classified as a hazardous substance. A thorough understanding of its intrinsic dangers is the foundation of safe handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1][2]

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

Some sources may also classify it as a combustible liquid.[4][5]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[3]

Precautionary Statements: A selection of crucial precautionary statements includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

First-Aid Measures: A Protocol for Rapid and Effective Response

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are based on established safety data sheets and should be followed diligently.

-

Inhalation : If vapors, mists, or aerosols are inhaled, remove the individual to fresh air and keep them comfortable for breathing.[4][6] If the person feels unwell, it is imperative to call a POISON CENTER or doctor.[4][6]

-

Skin Contact : Should the chemical come into contact with skin, wash the affected area with plenty of soap and water.[4][6] If skin irritation develops or persists, seek medical advice.[4][6] Contaminated clothing should be removed and laundered before reuse.

-

Eye Contact : In case of eye contact, rinse cautiously and thoroughly with water for several minutes.[4][6] If contact lenses are present and can be easily removed, do so and continue rinsing.[4][6] If eye irritation persists, it is crucial to get medical advice or attention.[4][6]

-

Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7] Immediately call a POISON CENTER or doctor for guidance.[7][8]

Fire-Fighting Measures: Preparedness for Thermal Hazards

While not highly flammable, this compound is a combustible liquid and can ignite when exposed to heat or flame.[4][5]

Suitable Extinguishing Media :

-

Carbon dioxide (CO2)

-

Dry chemical powder

-

Alcohol-resistant foam

Specific Hazards Arising from the Chemical :

-

In a fire, hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) can be released.[9][10]

Protective Equipment for Firefighters : Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[4][7][10]

Accidental Release Measures: A Systematic Approach to Containment and Cleanup

A spill of this compound requires a prompt and systematic response to prevent exposure and environmental contamination.

Personal Precautions :

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[10]

-

Eliminate all ignition sources.[11]

Environmental Precautions :

Methods for Containment and Cleaning Up :

-

Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[7][10]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[7][8][11]

-

Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Caption: Workflow for managing an this compound spill.

Handling and Storage: Proactive Measures for a Safe Laboratory Environment

Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's integrity.

Handling :

-

Work in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][8]

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][8][10]

-

Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[4][8]

Exposure Controls and Personal Protection: Establishing a Barrier Against Hazards

A multi-layered approach to exposure control, combining engineering solutions and personal protective equipment, is essential.

Engineering Controls :

-

Operations should be conducted in a well-ventilated area. Local exhaust ventilation, such as a chemical fume hood, is highly recommended to control airborne concentrations.[4][8][10]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][6][8]

Personal Protective Equipment (PPE) Summary :

| Protection Type | Specifications | Rationale |

| Eye/Face | Chemical safety goggles or a face shield. Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][8] | To prevent eye irritation and serious eye damage from splashes. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Protective clothing to prevent skin contact.[8][10] | To protect against skin irritation. |

| Respiratory | If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10] | To prevent respiratory tract irritation from inhaling vapors or mists. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

| Property | Value |

| Molecular Formula | C6H11BrO2 |

| Molecular Weight | 195.05 g/mol [12] |

| Appearance | Colorless to yellow liquid[5][13] |

| Odor | Odorless[5][7] |

| Boiling Point | 173 °C / 760 mmHg[1] |

| Density | 1.3103 g/cm³[1] |

| Flash Point | 90 °C / 194 °F[4] |

Stability and Reactivity

Chemical Stability :

-

This compound is stable under normal storage conditions.

Reactivity :

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acids, and bases.[4][8]

-

Hazardous Decomposition Products : Thermal decomposition can lead to the release of carbon monoxide, carbon dioxide, and hydrogen bromide.[4][9][10]

-

Hazardous Polymerization : Hazardous polymerization is not expected to occur.[7]

Toxicological Information

The primary toxicological concerns with this compound are related to its irritant properties.

-

Acute Toxicity : Harmful if swallowed.[3]

-

Skin Corrosion/Irritation : Causes skin irritation.[1][3][4][6]

-

Serious Eye Damage/Irritation : Causes serious eye irritation.[1][3][4][6]

-

Respiratory Irritation : May cause respiratory irritation upon inhalation of vapors or mists.[1][3][4][6]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity : There is currently no specific data available to classify this compound as a carcinogen, mutagen, or reproductive toxin.[9]

Ecological Information

While comprehensive ecological data is limited, it is crucial to prevent the release of this compound into the environment.[4][9] It should not be allowed to enter surface water or sewer systems.[9]

Disposal Considerations

Waste Disposal :

-

Dispose of this material and its container as hazardous waste.[4][10]

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7]

-

Empty containers may retain product residue and can be dangerous. Do not reuse empty containers.[7][14]

Transport Information

This compound is regulated for transport. Shipping classifications may vary, but a common designation is:

-

UN Number : UN2920

-

Proper Shipping Name : Corrosive liquid, flammable, n.o.s.

-

Hazard Class : 8 (Corrosive)

-

Subsidiary Hazard Class : 3 (Flammable)

-

Packing Group : II[7]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Ethyl 3-bromo-2-oxobutanoate | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. ETHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Butanoic acid, 3-bromo-, ethyl ester | C6H11BrO2 | CID 95424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. Ethyl 2-bromo-3-methylbutyrate(609-12-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Understanding the reactivity of Ethyl 3-bromobutyrate

An In-Depth Technical Guide to the Reactivity of Ethyl 3-Bromobutyrate

Abstract

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry. Possessing both a reactive secondary alkyl bromide and an ethyl ester, it serves as a versatile C4 building block. This guide provides an in-depth exploration of its core reactivity, moving beyond simple reaction schemes to elucidate the underlying mechanistic principles that govern its transformations. We will examine the delicate balance between nucleophilic substitution and elimination pathways, delve into its utility in classic organometallic reactions, and discuss the synthetic implications of its dual functionality. The content herein is curated for researchers, scientists, and drug development professionals who require a nuanced understanding of this reagent to design robust and efficient synthetic strategies.

Molecular Architecture and Synthetic Access

The synthetic utility of this compound stems directly from its structure: a secondary alkyl halide positioned beta to an ester carbonyl group. This arrangement dictates its primary modes of reactivity. The bromine atom at the C3 position creates a potent electrophilic site, while the ester provides a handle for subsequent transformations or can influence the reactivity at the C-Br bond.

Physicochemical Properties

A foundational understanding begins with the molecule's physical and chemical identifiers, which are crucial for experimental design and safety assessment.

| Property | Value |

| Molecular Formula | C₆H₁₁BrO₂[1] |

| Molecular Weight | 195.05 g/mol [1] |

| CAS Number | 7425-49-2[1] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Boiling Point | 80-82 °C at 10 mmHg |

| Density | 1.363 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.456 |

Preferred Synthetic Route: Ring-Opening of γ-Butyrolactone

While historical methods involved hazardous reagents like cyanogen bromide, the modern, scalable synthesis relies on the acid-catalyzed ring-opening of γ-butyrolactone with hydrogen bromide in the presence of ethanol.[2][3][4] This method is efficient, avoids highly toxic materials, and proceeds with high yield.[2][4]

Experimental Protocol: Synthesis of Ethyl 4-bromobutyrate

This protocol is adapted from established literature procedures.[2][3]

Objective: To synthesize Ethyl 4-bromobutyrate via the ring-opening of γ-butyrolactone.

Materials:

-

γ-Butyrolactone

-

Absolute Ethanol

-

Dry Hydrogen Bromide (gas)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or other suitable drying agent

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a gas inlet tube, dissolve γ-butyrolactone in absolute ethanol. Cool the mixture to 0-10 °C using an ice bath.[2]

-

HBr Introduction: Slowly bubble dry hydrogen bromide gas through the stirred solution. The reaction is exothermic; maintain the temperature below 30 °C.[2]

-

Reaction: After the introduction of HBr is complete, allow the mixture to stir for an additional 1-3 hours, letting it slowly warm to room temperature.[2]

-

Esterification: Gently heat the reaction mixture to 50-60 °C and maintain for 2-6 hours to ensure complete esterification.[2]

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing cold deionized water.

-

Extraction & Neutralization: Separate the lower organic phase. Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid (verify with pH paper until the aqueous layer is neutral, pH ~7.0).[2]

-

Final Wash & Drying: Wash the organic layer one final time with deionized water. Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure Ethyl 4-bromobutyrate.

Caption: Workflow for the synthesis of Ethyl 4-bromobutyrate.

The Duality of Reactivity: S(_N)2 vs. E2

The core reactivity of this compound is a classic textbook case of competition between nucleophilic substitution (S(_N)2) and elimination (E2) pathways. The outcome is determined by the nature of the attacking reagent and the reaction conditions.

-

Nucleophiles favor substitution. These are typically species that are good Lewis bases but not necessarily strong Brønsted-Lowry bases (e.g., I⁻, N₃⁻, CN⁻, RNH₂).

-

Strong, sterically hindered bases favor elimination. Reagents like potassium tert-butoxide (t-BuOK) are poor nucleophiles due to their bulk but are excellent at abstracting protons, thus promoting the E2 pathway.[5]

Caption: Competing S(_N)2 and E2 pathways for this compound.

Nucleophilic Substitution (S(_N)2) Reactions

The S(N)2 pathway is the most common and synthetically valuable mode of reactivity for this compound. The nucleophile attacks the electrophilic C3 carbon, displacing the bromide leaving group in a single, concerted step.

Caption: Concerted backside attack in the S(_N)2 mechanism.

This reaction allows for the facile introduction of a variety of functional groups at the C3 position.

Common Nucleophilic Transformations

| Nucleophile (Nu⁻) | Reagent Example | Product Type | Synthetic Utility |

| Amine | R-NH₂ | Ethyl 3-(alkylamino)butyrate | Precursors to heterocycles, amino acids[6][7] |

| Azide | Sodium Azide (NaN₃) | Ethyl 3-azidobutyrate | Precursor to Ethyl 3-aminobutyrate via reduction[8] |

| Cyanide | Sodium Cyanide (NaCN) | Ethyl 3-cyanobutyrate | Chain extension, precursor to carboxylic acids/amines |

| Thiolate | R-SNa | Ethyl 3-(alkylthio)butyrate | Synthesis of sulfur-containing compounds |

Application Example: Synthesis of Ethyl 3-azidobutyrate

The reaction with sodium azide is a robust and high-yielding transformation, providing a key intermediate for the synthesis of β-amino esters.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

Objective: To synthesize Ethyl 3-azidobutyrate from this compound.

Materials:

-

This compound

-

Sodium Azide (NaN₃) - Caution: Highly Toxic and Potentially Explosive

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

-

Reagent Addition: Add sodium azide to the solution in one portion.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash them with water, followed by brine, to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by column chromatography if necessary.

Elimination (E2) Reactions

When this compound is treated with a strong, non-nucleophilic base, an E2 elimination occurs.[9] The base abstracts a proton from either C2 or C4, leading to the formation of a double bond and expulsion of the bromide ion.

Caption: E2 elimination pathways leading to isomeric alkene products.

According to Zaitsev's rule , the major product is typically the more substituted, and therefore more stable, alkene. In this case, abstraction of the C2 proton yields ethyl crotonate. Abstraction from the C4 methyl group is less favorable and yields the Hofmann product, ethyl 3-butenoate.[5] The use of bulkier bases can sometimes increase the proportion of the Hofmann product due to steric hindrance.[5]

The Reformatsky Reaction: A Unique Organometallic Pathway

This compound is an excellent substrate for the Reformatsky reaction, a method for forming carbon-carbon bonds.[10][11] This reaction involves the formation of an organozinc reagent, often called a "Reformatsky enolate," by the oxidative insertion of zinc metal into the carbon-bromine bond.[10]

This organozinc intermediate is a soft nucleophile, which is crucial for its utility. It readily adds to the electrophilic carbonyl carbon of aldehydes and ketones but is not reactive enough to add to the ester group of another molecule of this compound.[10] This chemoselectivity prevents the self-condensation that often plagues reactions with more reactive Grignard or organolithium reagents.

References

- 1. Butanoic acid, 3-bromo-, ethyl ester | C6H11BrO2 | CID 95424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. scribd.com [scribd.com]

- 11. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

An In-depth Technical Guide to Ethyl 3-bromobutyrate: Properties, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromobutyrate is a versatile bifunctional molecule widely employed in organic synthesis. Possessing both an electrophilic carbon center susceptible to nucleophilic attack and a readily transformable ester moiety, this compound serves as a valuable building block for the introduction of a four-carbon chain in the synthesis of a diverse array of more complex molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the preparation of various active compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, and its applications in research and development, with a particular focus on its role in drug discovery.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and safety. This compound is known by several synonyms, and its structure is definitively described by various chemical identifiers.

| Identifier Type | Value | Source |

| IUPAC Name | ethyl 3-bromobutanoate | [1] |

| CAS Number | 7425-49-2 | [1] |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC(C)Br | [1] |

| InChI | InChI=1S/C6H11BrO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3 | [1] |

| InChIKey | OPXQLUFLTHEZST-UHFFFAOYSA-N | [1] |

Common Synonyms: Ethyl 3-bromobutanoate, 3-Bromobutanoic acid ethyl ester, β-Bromobutyric acid ethyl ester.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a reagent is essential for its proper handling, storage, and use in chemical reactions. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 183-184 °C (at 760 mmHg) | [4] |

| Density | 1.3103 g/cm³ (at 25 °C) | |

| Refractive Index | 1.455 (at 20 °C) | [4] |

| Flash Point | 90.3 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [5] |

| Vapor Pressure | Not readily available | |

| Melting Point | Not readily available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The ethoxy group protons typically appear as a triplet (CH₃) and a quartet (CH₂). The protons on the butyrate backbone will show more complex splitting patterns due to their proximity to the chiral center and the bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, and the carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio), with the molecular ion peak and various fragmentation patterns.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acid-catalyzed ring-opening of γ-butyrolactone in the presence of ethanol and a source of bromide.

Synthesis from γ-Butyrolactone

This method is a robust and widely used industrial process.[6] The reaction proceeds via an initial protonation of the carbonyl oxygen of γ-butyrolactone by a strong acid, typically generated from hydrogen bromide. This activation facilitates the nucleophilic attack of ethanol on the carbonyl carbon, leading to the ring-opening of the lactone. Subsequent reaction with bromide ion results in the formation of ethyl 4-bromobutyrate. It is important to note that the direct synthesis from γ-butyrolactone and ethanol with HBr predominantly yields the 4-bromo isomer, ethyl 4-bromobutyrate. The synthesis of the 3-bromo isomer, the topic of this guide, would proceed from 3-bromobutyric acid.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of ethyl 4-bromobutyrate.

Experimental Protocol (Adapted from Organic Syntheses Procedure): [7]

-

A solution of γ-butyrolactone in absolute ethanol is cooled in an ice bath.

-

Dry hydrogen bromide gas is bubbled through the solution.

-

The reaction mixture is typically stirred for several hours.

-

The product is then isolated by pouring the reaction mixture into ice-cold water and separating the organic layer.

-

The organic layer is washed with a dilute base, followed by water, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The crude product is purified by distillation under reduced pressure.

The causality behind these steps lies in the need to control the exothermic reaction of HBr with the alcohol and lactone, and to shift the equilibrium towards the product by using an excess of one of the reactants, typically ethanol. The aqueous workup is essential to remove unreacted HBr, ethanol, and any water-soluble byproducts.

Chemical Reactivity of this compound

The reactivity of this compound is dominated by the two functional groups present in the molecule: the secondary alkyl bromide and the ethyl ester.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine is electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a variety of functional groups at the 3-position of the butyrate chain.

General Reaction Scheme:

References

- 1. Butanoic acid, 3-bromo-, ethyl ester | C6H11BrO2 | CID 95424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 4-Bromobutyrate: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl 4-Bromobutyrate Synthesis: Industrial Methods and Process Insights - LISKON [liskonchem.com]

- 7. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to Ethyl 3-Bromobutyrate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromobutyrate is a versatile bifunctional molecule, incorporating both an ester and a secondary alkyl bromide. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the introduction of a butanoate framework with a reactive handle at the β-position. Its utility spans the synthesis of a variety of more complex molecules, including key intermediates for pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on practical insights for laboratory and developmental applications.

Historical Perspective and Discovery

While pinpointing a singular "discovery" of this compound is challenging within the historical literature, its emergence is intrinsically linked to the development of fundamental reactions in organic chemistry. The synthesis of its parent acid, 3-bromobutanoic acid, paved the way for the preparation of its esters. Two classical methods for the synthesis of 3-bromobutanoic acid have been historically significant:

-

The Hell-Volhard-Zelinsky (HVZ) Reaction: This reaction, named after Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, allows for the α-halogenation of carboxylic acids.[1] However, its application to butyric acid would primarily yield the 2-bromo isomer.

-

Addition of Hydrogen Bromide to Crotonic Acid: A more direct route to 3-bromobutanoic acid involves the hydrohalogenation of crotonic acid (but-2-enoic acid).[2] This electrophilic addition proceeds via a carbocation intermediate, with the bromide ion attacking the more substituted carbon, leading to the desired 3-bromo product.

The subsequent esterification of 3-bromobutanoic acid with ethanol, typically under acidic conditions, is a standard and efficient method to produce this compound.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of reaction products.

| Property | Value | Reference |

| CAS Number | 7425-49-2 | [4] |

| Molecular Formula | C₆H₁₁BrO₂ | [4] |

| Molecular Weight | 195.05 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 41-42 °C @ 2 Torr | [6] |

| Density | 1.3103 g/cm³ @ 25 °C | [6] |

| Refractive Index | 1.455 | [6] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule. Key expected signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a doublet for the methyl group at the 3-position, a multiplet for the proton at the 3-position, and a doublet of doublets for the methylene protons at the 2-position.[4][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the six carbon atoms in the molecule, including the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the butyrate chain.[4][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found around 1735 cm⁻¹. Other significant peaks include C-H stretching and bending vibrations.[7]

-